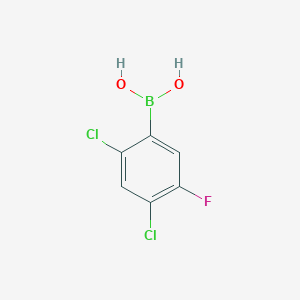
2,4-Dichloro-5-fluorophenylboronic acid
説明
2,4-Dichloro-5-fluorophenylboronic acid is a chemical compound with the CAS Number 1417914-09-0 and a linear formula of C6H4BCl2FO2 . It has a molecular weight of 208.81 .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-5-fluorophenylboronic acid is 1S/C6H4BCl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boron reagents like 2,4-Dichloro-5-fluorophenylboronic acid are often used in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
2,4-Dichloro-5-fluorophenylboronic acid has a molecular weight of 208.81 . It is recommended to be stored at refrigerated temperatures .科学的研究の応用
Antimicrobial Applications
2,4-Dichloro-5-fluorophenylboronic acid and its derivatives have been explored for their antimicrobial properties. A series of 1,3,4-oxadiazoles containing 2,4-dichloro-5-fluorophenyl were synthesized and showed significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Karthikeyan et al., 2008). Another study synthesized Schiff and Mannich bases bearing the 2,4-dichloro-5-fluorophenyl moiety, which also exhibited promising antibacterial and antifungal activities (Karthikeyan et al., 2006).
Synthesis of Biologically Active Molecules
The pharmacophoric features of 2,4-dichloro-5-fluorophenyl groups are leveraged in the synthesis of new biologically active molecules. For instance, compounds containing this moiety have been developed as potential antibacterial agents, demonstrating the versatility of this chemical structure in medicinal chemistry (Holla et al., 2003).
Fluorescence Quenching Studies
The compound has been used in the study of fluorescence quenching mechanisms, where its derivatives were investigated for their interaction with quenchers like aniline, providing insights into the static quenching mechanism and the impact of substituents on fluorescence properties (Geethanjali et al., 2015).
Cross-Coupling Reactions
2,4-Dichloro-5-fluorophenylboronic acid is utilized in Suzuki cross-coupling reactions, a cornerstone method in organic synthesis for forming carbon-carbon bonds. This application is evident in the synthesis of benzonaphthyridin-5-ones, where the compound serves as a precursor in microwave-assisted Suzuki cross-coupling reactions, highlighting its role in facilitating efficient synthetic routes (Cailly et al., 2006).
作用機序
Target of Action
Boronic acids, including this compound, are generally used as reagents in organic synthesis, particularly in suzuki-miyaura coupling reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, boronic acids like 2,4-Dichloro-5-fluorophenylboronic acid participate in transmetalation . This process involves the transfer of an organic group from boron to a metal catalyst, such as palladium . The metal catalyst also undergoes oxidative addition with electrophilic organic groups, forming a new bond .
Biochemical Pathways
In the context of suzuki-miyaura coupling, the compound contributes to the formation of carbon-carbon bonds . This reaction is widely used in organic synthesis, including the production of pharmaceuticals, so it indirectly affects various biochemical pathways.
Result of Action
As a reagent in suzuki-miyaura coupling, it contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including pharmaceuticals, which can have diverse effects at the molecular and cellular levels.
Action Environment
The action of 2,4-Dichloro-5-fluorophenylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling can be affected by the reaction conditions, including temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and the presence of diols .
特性
IUPAC Name |
(2,4-dichloro-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJMYLBAZGYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-fluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)
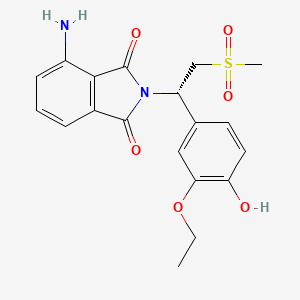
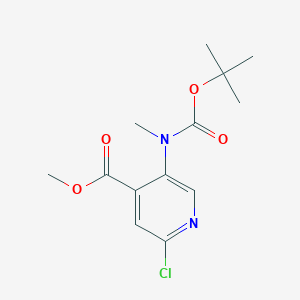
![{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1426567.png)



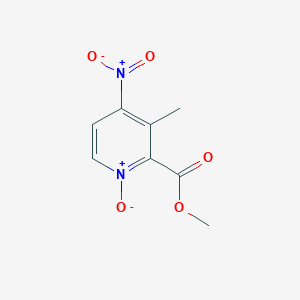
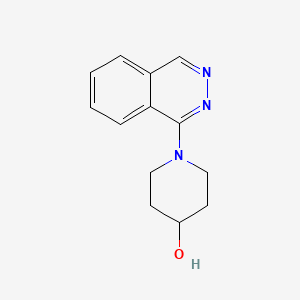


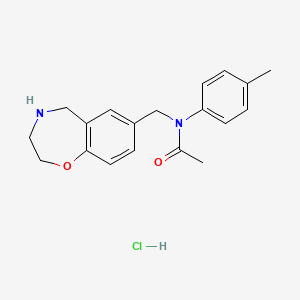
![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)
![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)